molecular formula C18H22F6N2O2 B14866139 2-(3,5-Bis-trifluoromethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

2-(3,5-Bis-trifluoromethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14866139
M. Wt: 412.4 g/mol
InChI Key: NENDDZLIUNBUFR-UHFFFAOYSA-N
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Description

®-2-(3,5-BIS-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound known for its unique chemical structure and properties. This compound features a piperazine ring substituted with a benzyl group that contains two trifluoromethyl groups, and a carboxylic acid esterified with a tert-butyl group. The presence of trifluoromethyl groups imparts significant chemical stability and lipophilicity, making it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of ®-2-(3,5-BIS-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the Benzyl Group: The benzyl group with trifluoromethyl substituents is introduced via nucleophilic substitution reactions.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions to form the final ester product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

®-2-(3,5-BIS-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the ester group to alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often requiring specific conditions and reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s stability and lipophilicity make it useful in studying biological membranes and drug delivery systems.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: The compound’s unique properties are exploited in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(3,5-BIS-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and trifluoromethyl-substituted benzyl compounds. Compared to these, ®-2-(3,5-BIS-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER stands out due to its unique combination of a piperazine ring and trifluoromethyl-substituted benzyl group, which imparts distinct chemical and biological properties. Other similar compounds might include:

  • N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea
  • Trifluoromethylated aromatic compounds
  • Piperazine-based pharmaceuticals

These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior.

Properties

Molecular Formula

C18H22F6N2O2

Molecular Weight

412.4 g/mol

IUPAC Name

tert-butyl 2-[[3,5-bis(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H22F6N2O2/c1-16(2,3)28-15(27)26-5-4-25-10-14(26)8-11-6-12(17(19,20)21)9-13(7-11)18(22,23)24/h6-7,9,14,25H,4-5,8,10H2,1-3H3

InChI Key

NENDDZLIUNBUFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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